1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
CAS No.: 923436-03-7
Cat. No.: VC4629191
Molecular Formula: C16H22N6O2
Molecular Weight: 330.392
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923436-03-7 |
|---|---|
| Molecular Formula | C16H22N6O2 |
| Molecular Weight | 330.392 |
| IUPAC Name | 7-butyl-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
| Standard InChI | InChI=1S/C16H22N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h6H,2,5,7-10H2,1,3-4H3 |
| Standard InChI Key | FLTZTSUUGVETHO-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |
Introduction
Chemical Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-allyl-7-butyl-3,9-dimethyl-1,4-dihydro[1, triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step reactions starting from xanthine derivatives or simpler purine analogs. A common route begins with the alkylation of 3,9-dimethylxanthine using allyl bromide in the presence of a base such as potassium carbonate, followed by sequential substitutions at the N7 position with butyl groups.
Key steps include:
-
N-Alkylation: Introduction of the allyl group at the N1 position under reflux conditions in dimethylformamide (DMF).
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N7 Butylation: Reaction with butyl iodide in acetonitrile at 80°C for 12 hours.
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Cyclocondensation: Formation of the triazino ring via reaction with hydrazine hydrate and subsequent cyclization using phosphoryl chloride.
Optimization Parameters
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | ±15% efficiency |
| Solvent Polarity | DMF > Acetonitrile | 20% yield boost |
| Reaction Time | 10–14 hours | Prevents byproducts |
| Catalyst (K2CO3) | 2.0 equiv | Maximizes N-alkylation |
Higher temperatures (>100°C) promote side reactions such as demethylation, while polar aprotic solvents enhance nucleophilic substitution kinetics.
Molecular Structure and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar purine core with bond lengths consistent with resonance stabilization. The allyl and butyl substituents adopt gauche conformations to minimize steric clashes, while the triazino ring exhibits slight puckering (dihedral angle = 12.7°).
NMR Spectral Data
Key NMR signals (400 MHz, DMSO-d6):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.32 | triplet | Butyl CH3 |
| 3.45 | singlet | N9-CH3 |
| 4.88 | doublet | Allyl CH2 |
| 7.12 | multiplet | Purine H8 |
The NMR spectrum confirms carbonyl resonances at 165.2 ppm (C6) and 160.8 ppm (C8), indicative of lactam stabilization.
Physicochemical Properties
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in chlorinated solvents (e.g., DCM: 45 mg/mL). Thermal analysis (DSC) shows a melting point of 218–220°C with decomposition onset at 240°C. The logP value of 2.7, calculated using the Crippen method, suggests moderate lipophilicity suitable for membrane penetration.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich purine ring undergoes regioselective bromination at C2 using N-bromosuccinimide (NBS) in acetic acid, yielding a mono-brominated derivative (85% yield). This site serves as a handle for Suzuki-Miyaura cross-coupling reactions with aryl boronic acids.
Oxidation Reactions
Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the allyl group to an epoxide, which can undergo ring-opening reactions with nucleophiles like amines or thiols. Controlled oxidation conditions (0°C, 2 hours) prevent over-oxidation of the purine core.
Biological Activity and Applications
Enzyme Inhibition
Preliminary molecular docking studies suggest high affinity for adenosine deaminase (ADA) with a calculated Ki of 0.8 μM. The butyl and allyl groups occupy hydrophobic pockets adjacent to the active site, while the triazino ring forms hydrogen bonds with Glu217 and Asp296 .
Material Science Applications
Computational Modeling Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal a HOMO-LUMO gap of 4.2 eV, correlating with observed UV-Vis absorption at 320 nm. Molecular dynamics simulations predict stable binding to serum albumin (ΔG = −9.3 kcal/mol), suggesting favorable pharmacokinetic properties .
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